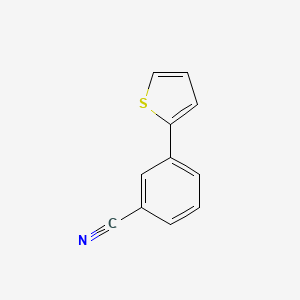
1-(3-Hydroxypropyl)-1H-imidazole
概要
説明
1-(3-Hydroxypropyl)-1H-imidazole, also known as 1-HP-Imidazole, is an organic compound with a unique structure, containing both an imidazole ring and a hydroxypropyl group. It is a versatile compound that has been used in a variety of applications, including pharmaceuticals, chemical synthesis, and biochemistry. Its unique properties make it a valuable tool in research and development, as it can be used to modify the reactivity, solubility, and other properties of molecules.
科学的研究の応用
CO2 Capture
1-(3-Hydroxypropyl)-1H-imidazole derivatives have been explored for their role in CO2 capture. A study detailed the synthesis of a new ionic liquid, incorporating a cation with an appended amine group, derived from 1-butyl imidazole and 3-bromopropylamine hydrobromide. This ionic liquid showed efficiency in reversible CO2 sequestration as a carbamate salt, proving comparable to commercial amine sequestering agents while being nonvolatile and not requiring water to function (Bates et al., 2002).
Drug Entrapment in Organogels
The application of 1H-imidazole derivatives in drug entrapment was investigated, particularly in the formation of organogels. These imidazole amphiphiles showed the ability to trap hydrophilic drugs, such as Norfloxacin, within their structure, enhancing its fluorescence intensity, suggesting potential applications in drug delivery systems (Seo & Chang, 2005).
Chemoenzymatic Synthesis
Research on the chemoenzymatic synthesis of 1-(β-hydroxypropyl)azoles, including imidazole derivatives, demonstrated their potential in creating novel optically active ionic liquids. These were tested against a range of microorganisms, indicating their possible use in antimicrobial applications (Borowiecki et al., 2013).
Osmium Complex Formation
In organometallic chemistry, the reaction of 1-(2-hydroxypropyl)imidazole with the hexahydride complex OsH6(PiPr3)2 was studied. This reaction led to the formation of N-bound imidazole compounds with potential applications in catalysis and material science (Eguillor et al., 2011).
Antifungal Agents
Imidazole derivatives, including those with 3-hydroxypropyl groups, have been explored as potential antifungal agents. Their synthesis and evaluation showed effectiveness against certain fungal infections, indicating their potential use in antifungal medications (Günay et al., 1999).
Corrosion Inhibition
1H-imidazole derivatives have been utilized in the study of corrosion inhibition. These derivatives, including those with OH, NH2, and OCH3 groups, demonstrated significant inhibition efficiency on mild steel in acidic solutions. This suggests their potential application in materials science and engineering to protect metals from corrosion (Prashanth et al., 2021).
作用機序
Target of Action
For instance, 3-Hydroxypropyl 3-[(7-carbamimidoyl-1-naphthyl)carbamoyl]benzenesulfonate is known to target Coagulation factor XI
Mode of Action
For example, 3-Nitrooxypropanol inhibits the enzyme methyl coenzyme M reductase (MCR), which catalyzes the final step in methanogenesis . The interaction between 1-(3-Hydroxypropyl)-1H-imidazole and its targets could follow a similar pattern, but further studies are needed to confirm this.
Biochemical Pathways
For instance, 3-HP is produced in bacteria through the overexpression of pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase . The downstream effects include the production of various value-added chemicals .
Pharmacokinetics
Similar compounds have demonstrated good pharmacokinetics across multiple species, showing reasonable absorption and low to moderate clearance
Result of Action
For instance, 3-Hydroxypropionic acid, when produced in genetically engineered Saccharomyces cerevisiae, resulted in a 4.2-fold increase in 3-HP titer in a 5 L bioreactor .
Action Environment
Similar compounds like 3-hydroxypropionic acid have been produced in microbial cell factories, which offer a green and sustainable method for biosynthesis . The environment, including the microbial host and culture conditions, can significantly influence the production and action of such compounds.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1-(3-Hydroxypropyl)-1H-imidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde dehydrogenase, which is crucial for the oxidation of aldehydes to carboxylic acids . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the biochemical reaction.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases involved in cell signaling, leading to altered gene expression patterns . Additionally, it impacts cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain enzymes by binding to their active sites and preventing substrate access . This inhibition can lead to changes in gene expression, as the downstream effects of the inhibited enzyme are altered .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . At high doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase and others involved in the oxidation-reduction reactions . These interactions can influence the levels of metabolites and the overall metabolic flux within the cell . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles where it exerts its effects .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria can influence mitochondrial function and energy metabolism . Understanding its subcellular distribution helps in elucidating its precise role in cellular processes.
特性
IUPAC Name |
3-imidazol-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-5-1-3-8-4-2-7-6-8/h2,4,6,9H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZVYLGJZFNBND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405704 | |
| Record name | 1-(3-Hydroxypropyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51390-23-9 | |
| Record name | 1-(3-Hydroxypropyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-imidazol-1-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

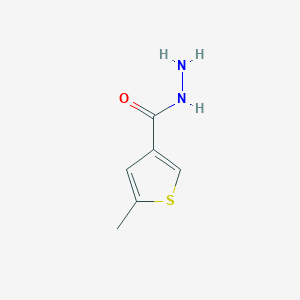



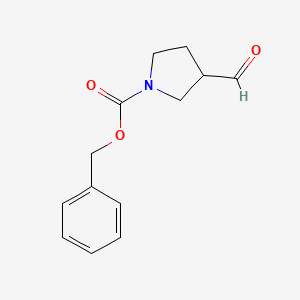
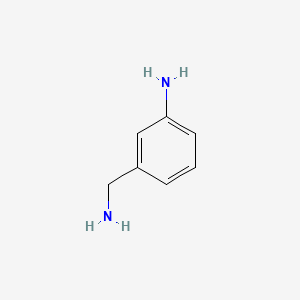
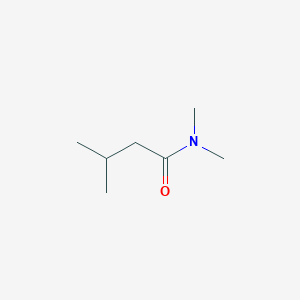

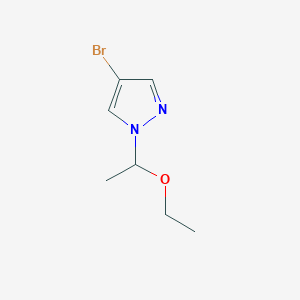
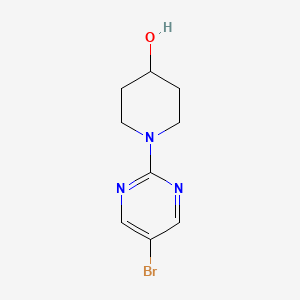
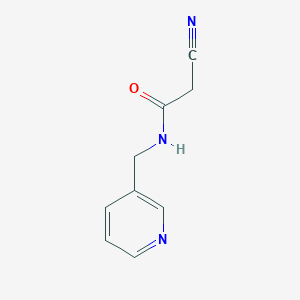
![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)

